molecular formula C15H8ClF5 B14578976 1-Chloro-4-[4-[2,2-difluoro-1-(trifluoromethyl)vinyl]phenyl]benzene CAS No. 61587-20-0

1-Chloro-4-[4-[2,2-difluoro-1-(trifluoromethyl)vinyl]phenyl]benzene

Cat. No.: B14578976
CAS No.: 61587-20-0
M. Wt: 318.67 g/mol
InChI Key: LFSYQUUNMYJBLK-UHFFFAOYSA-N
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Description

1-Chloro-4-[4-[2,2-difluoro-1-(trifluoromethyl)vinyl]phenyl]benzene is an organic compound with a complex structure that includes chlorine, fluorine, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-4-[4-[2,2-difluoro-1-(trifluoromethyl)vinyl]phenyl]benzene typically involves multiple steps, including halogenation and coupling reactions. One common method involves the use of xenon difluoride and boron trifluoride diethyl etherate as reagents. The reaction is carried out at low temperatures (0-5°C) and involves cooling with an ice bath .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale halogenation and coupling reactions under controlled conditions to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-4-[4-[2,2-difluoro-1-(trifluoromethyl)vinyl]phenyl]benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.

Common Reagents and Conditions

Common reagents used in these reactions include xenon difluoride, boron trifluoride diethyl etherate, and other halogenating agents. Reaction conditions often involve low temperatures and the use of catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzene derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.

Scientific Research Applications

1-Chloro-4-[4-[2,2-difluoro-1-(trifluoromethyl)vinyl]phenyl]benzene has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of 1-Chloro-4-[4-[2,2-difluoro-1-(trifluoromethyl)vinyl]phenyl]benzene involves its interaction with molecular targets and pathways within a system. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. It can form covalent bonds with other molecules, leading to various chemical transformations .

Comparison with Similar Compounds

Similar Compounds

    1-Chloro-2,4-difluorobenzene: Similar in structure but with different substitution patterns.

    1-Chloro-4-(trifluoromethyl)benzene: Contains a trifluoromethyl group but lacks the difluoro and vinyl groups.

    1,4-Dichloro-2-(trifluoromethyl)benzene: Contains two chlorine atoms and a trifluoromethyl group

Uniqueness

1-Chloro-4-[4-[2,2-difluoro-1-(trifluoromethyl)vinyl]phenyl]benzene is unique due to its specific combination of chlorine, fluorine, and trifluoromethyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

61587-20-0

Molecular Formula

C15H8ClF5

Molecular Weight

318.67 g/mol

IUPAC Name

1-chloro-4-[4-(1,1,3,3,3-pentafluoroprop-1-en-2-yl)phenyl]benzene

InChI

InChI=1S/C15H8ClF5/c16-12-7-5-10(6-8-12)9-1-3-11(4-2-9)13(14(17)18)15(19,20)21/h1-8H

InChI Key

LFSYQUUNMYJBLK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)Cl)C(=C(F)F)C(F)(F)F

Origin of Product

United States

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